molecular formula C15H14N4O5S B14422970 N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide CAS No. 79798-91-7

N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide

Katalognummer: B14422970
CAS-Nummer: 79798-91-7
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: PFDYTPRSMMYDGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is a complex organic compound that belongs to the class of thiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminothiazole derivatives with appropriate acyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide.

    Thiazole derivatives: Compounds with similar structures and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

79798-91-7

Molekularformel

C15H14N4O5S

Molekulargewicht

362.4 g/mol

IUPAC-Name

3-acetyl-N-[3-(2-amino-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2-methylbenzamide

InChI

InChI=1S/C15H14N4O5S/c1-8-10(9(2)20)4-3-5-11(8)14(22)17-15-18(6-12(16)21)7-13(25-15)19(23)24/h3-5,7H,6H2,1-2H3,(H2,16,21)

InChI-Schlüssel

PFDYTPRSMMYDGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1C(=O)N=C2N(C=C(S2)[N+](=O)[O-])CC(=O)N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.